molecular formula C20H22N2O4S B2610943 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1798618-42-4

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2610943
CAS No.: 1798618-42-4
M. Wt: 386.47
InChI Key: DRCQCPDWDIIWAM-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxobenzoxazole, a tetrahydropyran, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Oxobenzoxazole Core: This step often starts with the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under dehydrating conditions to form the oxobenzoxazole ring.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxobenzoxazole core is replaced by a tetrahydropyran-containing nucleophile.

    Incorporation of the Thiophene Moiety: The thiophene group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxobenzoxazole ring or the acetamide group, potentially yielding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.

Industry

Industrially, the compound can be used in the production of specialty chemicals, including advanced materials and agrochemicals. Its versatility in chemical reactions makes it a valuable building block in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Lacks the thiophene moiety, potentially altering its biological activity.

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the tetrahydropyran group, which may affect its solubility and reactivity.

    N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide: Lacks the oxobenzoxazole ring, significantly changing its chemical properties.

Uniqueness

The uniqueness of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a range of reactivity and potential activities not found in simpler analogs.

Properties

IUPAC Name

N-(oxan-4-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-19(14-22-17-5-1-2-6-18(17)26-20(22)24)21(15-8-11-25-12-9-15)10-7-16-4-3-13-27-16/h1-6,13,15H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCQCPDWDIIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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